molecular formula C9H16O4 B8761307 Ethyl 2-(4-hydroxyoxan-4-yl)acetate CAS No. 401811-99-2

Ethyl 2-(4-hydroxyoxan-4-yl)acetate

Cat. No.: B8761307
CAS No.: 401811-99-2
M. Wt: 188.22 g/mol
InChI Key: OPOXIVCDRICEEV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyoxan-4-yl)acetate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

401811-99-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(4-hydroxyoxan-4-yl)acetate

InChI

InChI=1S/C9H16O4/c1-2-13-8(10)7-9(11)3-5-12-6-4-9/h11H,2-7H2,1H3

InChI Key

OPOXIVCDRICEEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCOCC1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (5.5 g, 51.6 mmol), a zinc powder (4.05 g, 61.9 mmol) and a small amount of iodine in tetrahydrofuran (60 ml) was added dropwise ethyl bromoacetate (6.28 ml, 56.7 mmol) under a nitrogen atmosphere. After heating under reflux for 6 hrs., 10% sulfuric acid (50 ml) was carefully added under ice-cooling and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous MgSO4 and concentrated under reduced pressure to give the title compound (6.73 g, 69%) as a colorless oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (5.5 g, 51.6 mmol), a zinc powder (4.05 g, 61.9 mmol) and a small amount of iodine in tetrahydrofuran (60 ml) was added dropwise ethyl bromoacetate (6.28 ml, 56.7 mmol) under a nitrogen atmosphere. After heating under reflux for 6 hrs., 10% sulfuric acid (50 ml) was carefully added under ice-cooling and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous MgSO4 and concentrated under reduced pressure to give the title compound (6.73 g, 69%) as a colorless oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
69%

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